Benzamide, N-hexyl-4-nitro-

Catalog No.
S3632407
CAS No.
89399-21-3
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-hexyl-4-nitro-

CAS Number

89399-21-3

Product Name

Benzamide, N-hexyl-4-nitro-

IUPAC Name

N-hexyl-4-nitrobenzamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-2-3-4-5-10-14-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16)

InChI Key

YIQCYVHPIUGJKJ-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
  • Organic Synthesis

    The presence of the amide functional group suggests N-Hexyl-4-Nitrobenzamide could potentially be used as a building block in organic synthesis. Amides are versatile functional groups that can undergo various reactions to form more complex molecules .

  • Material Science

    The aromatic ring structure and the nitro group might give N-Hexyl-4-Nitrobenzamide interesting properties for material science applications. Aromatic nitro compounds can be used in the development of explosives, pigments, and liquid crystals . However, further research is needed to determine if N-Hexyl-4-Nitrobenzamide possesses these properties.

  • Biological Studies

    While there's no current evidence for specific biological applications, the nitro group can sometimes play a role in biological processes. Some nitro-containing molecules exhibit anti-bacterial or anti-fungal activity . However, this is purely speculative for N-Hexyl-4-Nitrobenzamide and would require dedicated biological testing.

Benzamide, N-hexyl-4-nitro- is an organic compound characterized by its molecular formula C₁₃H₁₈N₂O₃. This compound is a derivative of benzamide, where the nitrogen atom of the amide group is substituted with a hexyl group, and a nitro group is present at the para position of the benzene ring. The structure can be represented as follows:

  • Chemical Structure: The compound features a hexyl chain providing hydrophobic properties, while the nitro group contributes to its reactivity and potential biological activity.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium on carbon, yielding N-hexyl-4-aminobenzamide.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. In this process, it can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

  • For Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • For Substitution: Various nucleophiles in the presence of a base.

Major Products

  • From Reduction: N-hexyl-4-aminobenzamide.
  • From Substitution: A range of substituted benzamides depending on the nucleophile used.

Benzamide, N-hexyl-4-nitro- has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. The mechanism of action involves interaction with specific molecular targets, often mediated by the nitro group which can form reactive intermediates. The hexyl group enhances lipophilicity, facilitating interaction with lipid membranes and proteins, which may contribute to its biological effects .

The synthesis of benzamide, N-hexyl-4-nitro- typically involves the following methods:

  • Condensation Reaction: The most common method is the condensation of 4-nitrobenzoic acid with hexylamine. This reaction can be catalyzed by Lewis acids or solid acid catalysts.
  • Ultrasonic Irradiation: A more efficient method involves using diatomite earth immobilized with ionic liquid and zirconium chloride under ultrasonic irradiation. This method is noted for its high yield and eco-friendliness.

Industrial Production

In industrial settings, high-temperature reactions between carboxylic acids and amines are often employed to produce benzamide derivatives efficiently.

Benzamide, N-hexyl-4-nitro- has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored for drug development due to its ability to interact with various biological targets.
  • Industry: Utilized in producing polymers, dyes, and other industrial chemicals .

Similar Compounds: Comparison

Benzamide, N-hexyl-4-nitro- can be compared to several similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N,N-Dimethyl-4-nitro-benzamideDimethyl substitution on nitrogenEnhanced solubility due to dimethyl groups
N-(4-Nitro-benzyl)-N-phenyl-benzamideBenzyl and phenyl substitutionsPotentially higher reactivity
4-Hexyl-N-naphthalen-2-yl-benzamideNaphthalene ring substitutionIncreased aromatic stability
4-Nitro-N-(2-thiazolyl)benzamideThiazole ring substitutionUnique heterocyclic properties

Uniqueness of Benzamide, N-Hexyl-4-Nitro-

Benzamide, N-hexyl-4-nitro-'s uniqueness lies in its combination of a hexyl chain and a nitro group. This combination imparts distinct chemical and physical properties that enhance its lipophilicity and reactivity compared to other benzamide derivatives. Its potential for diverse

XLogP3

3.3

Wikipedia

Benzamide, N-hexyl-4-nitro-

Dates

Last modified: 07-26-2023

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